4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC20058634
Molecular Formula: C22H32FNO3S
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32FNO3S |
|---|---|
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C22H32FNO3S/c1-2-3-6-17-9-11-18(12-10-17)22(25)24(20-13-14-28(26,27)16-20)15-19-7-4-5-8-21(19)23/h4-5,7-8,17-18,20H,2-3,6,9-16H2,1H3 |
| Standard InChI Key | SKGNWPBVMQDNML-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Based on related literature, the following general steps are hypothesized:
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Preparation of the Cyclohexanecarboxylic Acid Derivative:
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Cyclohexanecarboxylic acid is functionalized to introduce the butyl group at the 4-position.
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Amide Bond Formation:
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The carboxylic acid reacts with an amine precursor containing the tetrahydrothiophene sulfone and fluorobenzyl groups using coupling agents like EDC or DCC (carbodiimides).
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Oxidation of Sulfur:
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The tetrahydrothiophene ring is oxidized to form the sulfone group using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
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These steps ensure precise incorporation of functional groups while maintaining stereochemical integrity.
Pharmacological Interest
Compounds with similar structures are often studied for their biological activities due to the following:
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Sulfone-containing moieties: Known for their role in enhancing drug-like properties such as metabolic stability and bioavailability.
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Fluorobenzyl groups: Common in pharmaceuticals for improving receptor binding affinity and selectivity.
Potential applications include:
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Anti-inflammatory agents: Sulfone derivatives have been explored as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation.
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Anticancer activity: Fluorinated aromatic compounds often display cytotoxic effects against tumor cells.
Material Science
The presence of fluorine and sulfone groups could make this compound useful in designing materials with specific electronic or photochemical properties.
Research Findings
While no direct studies on this specific compound were found in the provided results, related compounds have been evaluated for their biological activities:
These findings suggest that 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide could be a candidate for further exploration in these areas.
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